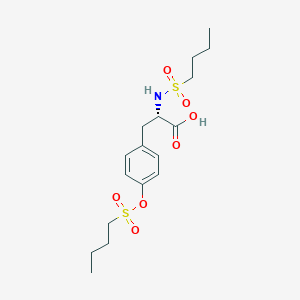
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is an organic compound characterized by the presence of butylsulfonyl groups attached to both the amino and phenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) and solvents like dimethylacetamide (DMAc) in a mixed solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-Amino-4-(S-butylsulfonimidoyl)butanoic acid
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is unique due to the presence of butylsulfonyl groups on both the amino and phenyl moieties, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C17H27NO7S2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO7S2/c1-3-5-11-26(21,22)18-16(17(19)20)13-14-7-9-15(10-8-14)25-27(23,24)12-6-4-2/h7-10,16,18H,3-6,11-13H2,1-2H3,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
BZTDKIJRNKFZQB-INIZCTEOSA-N |
Isomerische SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O |
Kanonische SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
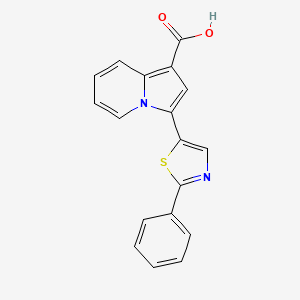
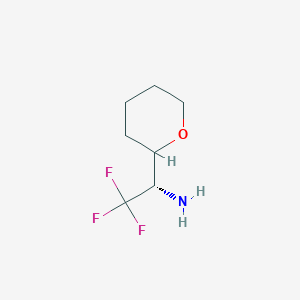
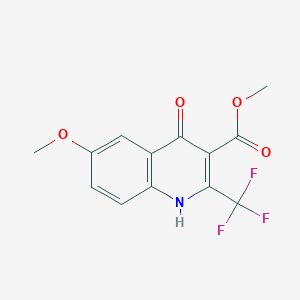
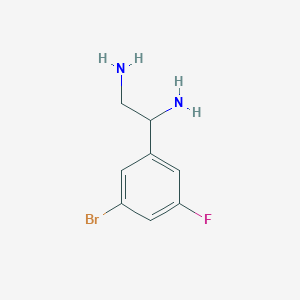
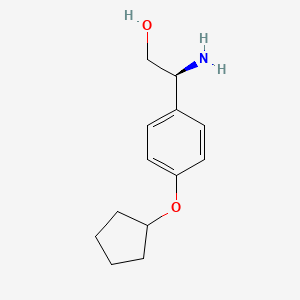
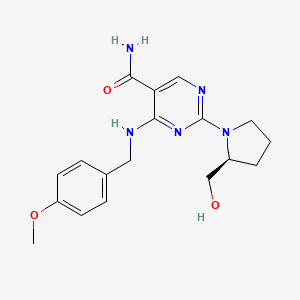
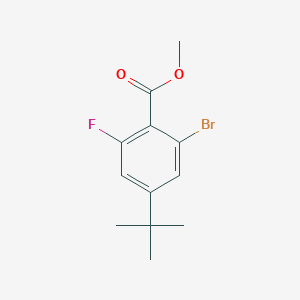
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
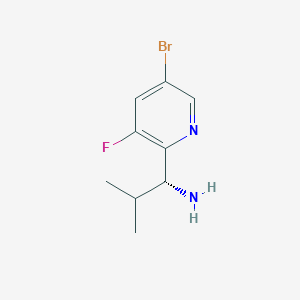
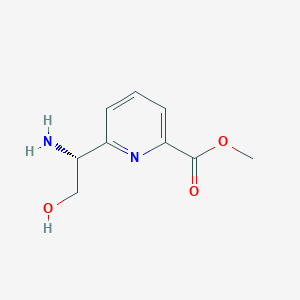
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

